4-Diethylaminophenol

Description

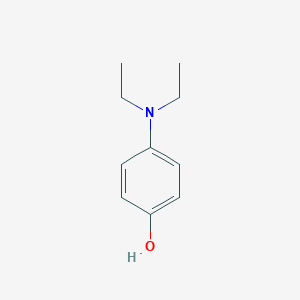

4-Diethylaminophenol (C10H15NO) is a phenolic derivative featuring a diethylamino group (-N(C2H5)2) at the para position of the phenol ring. This electron-donating substituent significantly influences its chemical reactivity, solubility, and applications. The compound is primarily utilized in the synthesis of dyes and pigments, as evidenced by its role in the structure of the colorant CI Food Blue 5 (E131), which contains a complex derivative of this compound . Its solubility in polar solvents like water (14 g/100 mL) and moderate stability under acidic conditions make it suitable for industrial dye formulations .

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(diethylamino)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-11(4-2)9-5-7-10(12)8-6-9/h5-8,12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDIALLCZKIHFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170084 | |

| Record name | 4-Diethylaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17609-82-4 | |

| Record name | 4-(Diethylamino)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17609-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Diethylaminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017609824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Diethylaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-diethylaminophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-Diethylaminophenol and Analogous Phenolic Compounds

Acidity and Reactivity

- This compound: The diethylamino group donates electron density via resonance, reducing acidity (estimated pKa ~10–11) compared to unsubstituted phenol (pKa ~9.95). This property enhances its solubility in mildly acidic or neutral conditions, favoring dye applications .

- 4-Nitrophenol: The nitro group withdraws electron density, increasing acidity (pKa ~7.1). This makes it a stronger acid than phenol and suitable for use as a pH indicator or intermediate in drug synthesis .

- 4-Ethylphenol: The ethyl group weakly donates electrons, resulting in slightly lower acidity (pKa ~10.3) than phenol. It is less reactive in electrophilic substitution compared to this compound .

Solubility and Stability

- This compound: Exhibits high water solubility (14 g/100 mL) due to its polar amino group, with moderate stability under light and heat (rated 6–7 and 4–5, respectively, on solubility scales) .

- 4-Nitrophenol: Limited water solubility but dissolves in organic solvents like methanol. Stability is compromised under alkaline conditions due to nitro group reduction .

- Bisphenol Analogs: 4,4'-Sulfonyldiphenol and 4,4'-(propane-2,2-diyl)diphenol (Bisphenol A) exhibit low water solubility but high thermal stability, making them suitable for polycarbonate and epoxy resins .

Research Findings and Key Contrasts

- Electron-Donating vs. Withdrawing Effects: The diethylamino group in this compound enhances nucleophilicity, enabling coupling reactions in dye synthesis. In contrast, 4-nitrophenol's nitro group facilitates electrophilic substitution in drug intermediates .

- Toxicity Profiles: 4-Nitrophenol is classified as toxic (ECHA), whereas this compound’s derivatives face regulatory restrictions despite lower acute toxicity .

- Thermal Behavior: Bisphenol analogs outperform this compound in high-temperature applications due to rigid aromatic backbones .

Preparation Methods

Reaction Mechanism and Optimization

The reductive alkylation method, patented in 1996, represents a paradigm shift. It involves reacting m-aminophenol with acetaldehyde in the presence of a palladium-on-carbon (Pd/C) catalyst under hydrogen pressure. The mechanism proceeds via imine intermediate formation, followed by reduction to the tertiary amine. Critical parameters include:

-

Solvent Selection : Methanol or ethanol enhances reagent solubility.

-

Catalyst Loading : 5 wt% Pd/C achieves optimal activity without overhydrogenation.

-

Temperature Control : Maintaining 80–100°C prevents acetaldehyde polymerization.

In a representative experiment, 109 g of m-aminophenol and 150 g of acetaldehyde in methanol yielded 98.4 g of crude product after 5 hours. Subsequent distillation at 120°C (300 mmHg) removed solvents, followed by recrystallization from hexane containing sodium dithionite to yield 99.8% pure 4-diethylaminophenol.

Purification Techniques

Post-reaction purification is critical to mitigating discoloration during storage. The patented method employs a two-step distillation:

-

Initial Distillation : Removes unreacted acetaldehyde and methanol at ≤160°C.

-

High-Vacuum Distillation : Isolates the crude product at ≤200°C (3 mmHg).

The final recrystallization step uses solvents incompatible with the product (e.g., hexane or water) doped with 0.5–2% sodium dithionite under nitrogen. This process reduces oxidation, yielding a pale yellowish-white solid with a molar extinction coefficient of 0.1–0.5 after two months.

One-Step Ultrasonic-Assisted Synthesis

Catalyst Development

A 2020 Chinese patent introduced a solid superbase catalyst (MgO/KOH) combined with sodium amide (NaNH2) to enable a one-step synthesis. The catalyst, prepared by calcining magnesium oxide with potassium hydroxide at 700–800°C, exhibits strong basicity (H_ = 26.5), facilitating rapid N-ethylation.

Reaction Conditions and Efficiency

The process involves:

-

Ultrasonic Irradiation : 40 kHz frequency and 100 W power enhance mass transfer.

-

Low-Temperature Operation : 5°C minimizes side reactions.

-

Solvent-Free Conditions : Diethylamine acts as both reagent and solvent.

In a typical run, 15 g of o-chlorophenol reacted with 200 g of diethylamine and 10 g of NaNH2, yielding 18.9 g (98.5%) of this compound with 99.1% purity after toluene extraction. The ultrasonic field reduces reaction time from hours to 20 minutes, significantly improving throughput.

Comparative Analysis of Synthesis Methods

Industrial Considerations and Scalability

The reductive alkylation method, despite moderate yields, is favored for large-scale production due to its robust purification pipeline and compliance with environmental regulations. In contrast, ultrasonic-assisted synthesis offers rapid batch processing but requires specialized equipment for maintaining low temperatures and ultrasonic homogeneity. Economic analyses suggest that the superbase catalyst’s reusability (up to 10 cycles without activity loss) offsets initial capital costs, making it viable for mid-scale operations .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Diethylaminophenol in laboratory settings?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or catalytic amination. For example, reacting 4-aminophenol with diethyl sulfate under controlled pH (8–10) and temperature (60–80°C) yields this compound. Characterization should include NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structure and purity. Ensure documentation of reaction yields, solvent systems, and purification steps (e.g., recrystallization or column chromatography) . Safety protocols for handling intermediates like 4-aminophenol (irritant) must be followed, including fume hood use and PPE .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and diethylamino groups (δ 1.2–1.4 ppm for CH₃, δ 3.2–3.5 ppm for CH₂).

- IR : Confirm phenolic O-H stretch (~3200 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 179.1 (C₁₀H₁₅NO). Cross-reference with NIST Chemistry WebBook for validation .

- Microanalysis : Verify elemental composition (C, H, N) within ±0.3% of theoretical values .

Q. What safety precautions are essential when handling this compound in research?

- Methodological Answer :

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : In airtight containers, away from oxidizers and light. Monitor degradation via periodic HPLC analysis .

- Emergency Protocols : Immediate rinsing for skin/eye contact (15+ minutes) and consultation with safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis to improve yield?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters like temperature, pH, and catalyst loading (e.g., NaOH vs. K₂CO₃) using factorial designs.

- Kinetic Studies : Monitor reaction progress via TLC or in-situ FTIR to identify rate-limiting steps.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. aqueous systems for solubility and reactivity .

- Scale-Up Considerations : Address exothermicity risks using jacketed reactors and controlled addition techniques .

Q. What analytical methods are suitable for detecting trace amounts of this compound in environmental or biological matrices?

- Methodological Answer :

- HPLC-MS/MS : Use reversed-phase C18 columns with mobile phase (acetonitrile:water + 0.1% formic acid) and MRM transitions for sensitivity (LOD < 1 ppb).

- Electrochemical Sensors : Develop carbon-based electrodes modified with molecularly imprinted polymers (MIPs) for selective detection .

- Validation : Spike-and-recovery tests in simulated matrices (e.g., plasma, wastewater) to assess accuracy (±15%) and precision (RSD < 20%) .

Q. How can contradictions in reported biological activities of this compound be resolved?

- Methodological Answer :

- Meta-Analysis : Compare studies for variability in assay conditions (e.g., cell lines, exposure times). For example, antioxidant activity may differ in DPPH vs. FRAP assays due to radical specificity.

- Dose-Response Curves : Re-evaluate EC₅₀ values under standardized protocols (ISO 10993-5 for cytotoxicity).

- Structural Analogues : Test derivatives to isolate functional groups responsible for conflicting results (e.g., diethylamino vs. dimethylamino substitutions) .

Q. What computational methods are effective for modeling interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with receptors (e.g., cytochrome P450). Validate with MD simulations (NAMD/GROMACS) to assess stability.

- QSAR Models : Train on datasets of phenolic derivatives to predict toxicity (e.g., LD₅₀) or bioavailability.

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate with redox behavior .

Q. How can reproducibility challenges in this compound research be addressed?

- Methodological Answer :

- Open Science Practices : Publish raw NMR/MS data in repositories like Zenodo.

- Collaborative Validation : Multi-lab studies to confirm synthesis protocols (e.g., Round Robin trials).

- Detailed Reporting : Follow FAIR principles—document instrument calibration, batch-specific reagent grades, and environmental conditions (humidity, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.